molecular formula C12H16N2O2Si B1388655 N-(4-Hydroxy-5-((trimethylsilyl)ethynyl)-pyridin-3-YL)acetamide CAS No. 1203499-31-3

N-(4-Hydroxy-5-((trimethylsilyl)ethynyl)-pyridin-3-YL)acetamide

Cat. No. B1388655
M. Wt: 248.35 g/mol
InChI Key: WIFGXFSIJSLBTJ-UHFFFAOYSA-N
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Description

“N-(4-Hydroxy-5-((trimethylsilyl)ethynyl)-pyridin-3-YL)acetamide” is a complex organic compound. It contains a pyridine ring, which is a basic aromatic six-membered ring with one nitrogen atom. The compound also features a hydroxy group (-OH), an ethynyl group (-C≡CH), and a trimethylsilyl group ((CH3)3Si-), all of which can significantly influence the compound’s reactivity and properties.



Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, starting from a simple pyridine derivative. The exact synthetic route would depend on the available starting materials and the desired route of synthesis.



Molecular Structure Analysis

The presence of the pyridine ring, hydroxy group, ethynyl group, and trimethylsilyl group would all contribute to the compound’s molecular structure. The pyridine ring is aromatic and planar, contributing to the compound’s stability. The hydroxy group can form hydrogen bonds, influencing the compound’s solubility and reactivity. The ethynyl group is a source of acidity, and the trimethylsilyl group is often used in organic synthesis as a protecting group.



Chemical Reactions Analysis

The compound’s reactivity would be influenced by its functional groups. For example, the pyridine ring might undergo electrophilic substitution reactions, the hydroxy group might participate in condensation reactions, and the ethynyl group might undergo addition reactions.



Physical And Chemical Properties Analysis

The compound’s physical and chemical properties would be influenced by its functional groups. For example, the presence of a hydroxy group might increase its solubility in water, while the ethynyl and trimethylsilyl groups might make it more lipophilic.


Safety And Hazards

Without specific data, it’s difficult to predict the safety and hazards associated with this compound. Standard safety procedures should be followed when handling it.


Future Directions

Future research could explore the synthesis, properties, and potential applications of this compound. It could be of interest in fields like medicinal chemistry, materials science, or chemical biology.


Please note that this is a general analysis based on the compound’s structure. For a detailed analysis, specific experimental data and studies would be needed.


properties

IUPAC Name

N-[4-oxo-5-(2-trimethylsilylethynyl)-1H-pyridin-3-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O2Si/c1-9(15)14-11-8-13-7-10(12(11)16)5-6-17(2,3)4/h7-8H,1-4H3,(H,13,16)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIFGXFSIJSLBTJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CNC=C(C1=O)C#C[Si](C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70673568
Record name N-{4-Oxo-5-[(trimethylsilyl)ethynyl]-1,4-dihydropyridin-3-yl}acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70673568
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-Hydroxy-5-((trimethylsilyl)ethynyl)-pyridin-3-YL)acetamide

CAS RN

1203499-31-3
Record name N-{4-Oxo-5-[(trimethylsilyl)ethynyl]-1,4-dihydropyridin-3-yl}acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70673568
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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